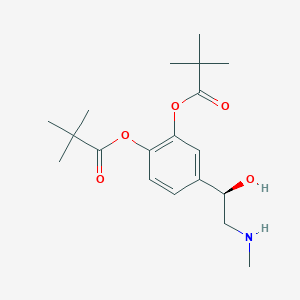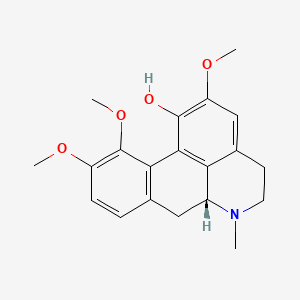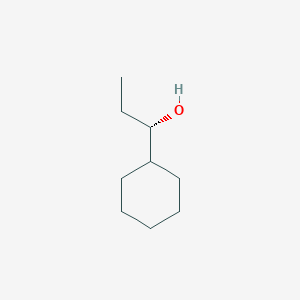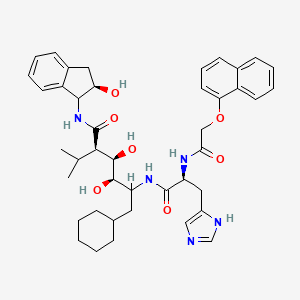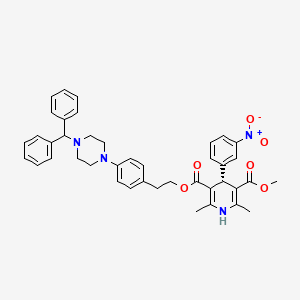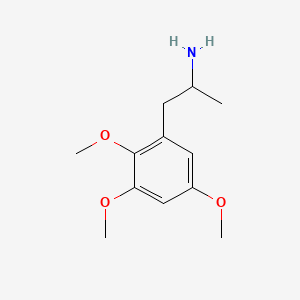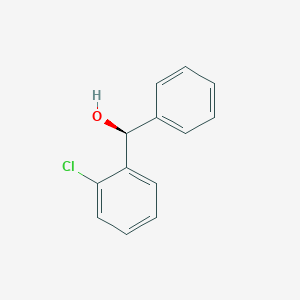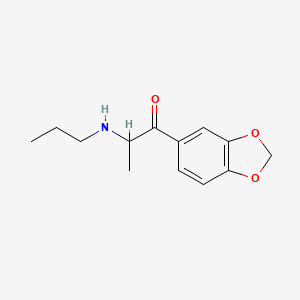
3,4-Methylenedioxy-n-propylcathinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy-n-propylcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its stimulant properties and is often used in research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxy-n-propylcathinone typically involves the condensation of 3,4-methylenedioxyphenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Methylenedioxy-n-propylcathinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3,4-Methylenedioxy-n-propylcathinone is primarily used in scientific research due to its stimulant properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in forensic toxicology for the detection of synthetic cathinones in biological samples
Wirkmechanismus
The exact mechanism of action of 3,4-Methylenedioxy-n-propylcathinone is not fully understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased stimulation and euphoria. The compound likely interacts with monoamine transporters, inhibiting the reuptake of these neurotransmitters and enhancing their effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxy-N-benzylcathinone (Benzylone): Similar structure but with a benzyl group instead of a propyl group.
3,4-Methylenedioxy-N-methylcathinone (Methylone): Similar structure but with a methyl group instead of a propyl group.
3,4-Methylenedioxy-N-ethylcathinone (Ethylone): Similar structure but with an ethyl group instead of a propyl group
Uniqueness: 3,4-Methylenedioxy-n-propylcathinone is unique due to its specific propyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can affect its potency, duration of action, and potential side effects compared to other synthetic cathinones .
Eigenschaften
CAS-Nummer |
201474-93-3 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9,14H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
YFVKHKCZBSGZPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


